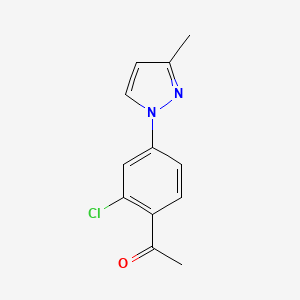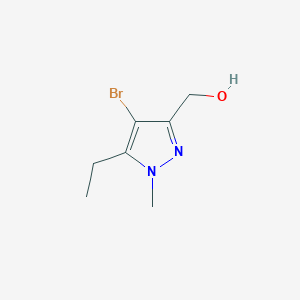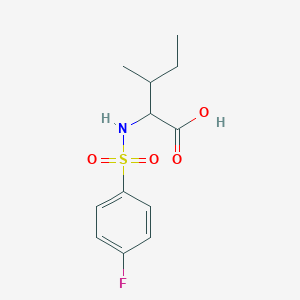
(2s)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is an organic compound that features a sulfonamide group attached to a fluorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid typically involves the following steps:
Formation of the Fluorophenyl Sulfonamide: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide.
Coupling with the Amino Acid: The sulfonamide is then coupled with a suitable amino acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The fluorophenyl ring can be reduced under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Reduced fluorophenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfenamides: Compounds with sulfur-nitrogen bonds.
Sulfinamides: Compounds with sulfur-nitrogen bonds in a different oxidation state.
Sulfonamides: Compounds with sulfur-oxygen-nitrogen bonds.
Uniqueness
(2S)-2-((4-Fluorophenyl)sulfonamido)-3-methylpentanoic acid is unique due to the presence of the fluorophenyl ring, which can enhance its chemical stability and biological activity compared to other sulfonamide derivatives.
Propriétés
Formule moléculaire |
C12H16FNO4S |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)sulfonylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C12H16FNO4S/c1-3-8(2)11(12(15)16)14-19(17,18)10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3,(H,15,16) |
Clé InChI |
UXOPGXZTLNPMIR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Isopropyl-5-methylphenoxy)methyl]oxirane](/img/structure/B13639311.png)
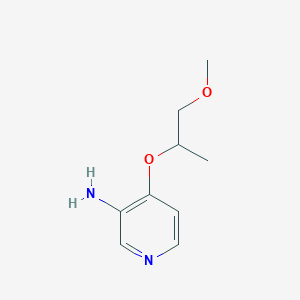
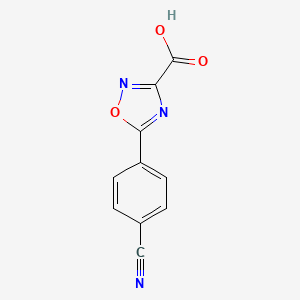



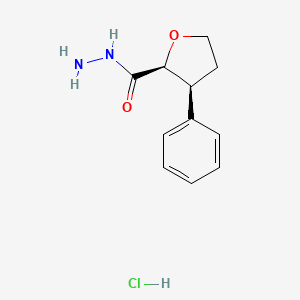

![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
